Methyl 2-[(2,2-difluoroethyl)amino]acetate
Description
Historical Context and Development
Methyl 2-[(2,2-difluoroethyl)amino]acetate emerged as a compound of interest in the early 21st century, with its synthesis and characterization first documented in patent literature and specialized chemical catalogs. Early applications focused on its role as a precursor in pharmaceutical intermediates, particularly in the development of fluorinated bioactive molecules. The compound gained prominence due to the strategic incorporation of fluorine atoms, which enhance metabolic stability and binding affinity in target molecules. Industrial-scale production methods were refined between 2010 and 2025, with optimized protocols utilizing esterification and amidation reactions under controlled conditions.
Key milestones include:
Properties
IUPAC Name |
methyl 2-(2,2-difluoroethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2/c1-10-5(9)3-8-2-4(6)7/h4,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCUBQGBOMXOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,2-difluoroethyl)amino]acetate typically involves the reaction of 2,2-difluoroethylamine with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ester, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,2-difluoroethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 2-[(2,2-difluoroethyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of Methyl 2-[(2,2-difluoroethyl)amino]acetate involves its interaction with specific molecular targets. The difluoroethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The amino acetate moiety can act as a nucleophile, participating in various chemical reactions .
Comparison with Similar Compounds
Ethyl 2-(aminooxy)-2,2-difluoroacetate (CAS 1251923-86-0)
- Molecular Formula: C₄H₇F₂NO₃
- Key Features: Replaces the amino group with an aminooxy moiety, increasing oxidative stability. The ethyl ester may enhance lipophilicity compared to the methyl ester in the target compound.
- Applications: Likely used in nucleophilic substitution reactions due to the aminooxy group.
Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride (CAS 1251923-42-8)
- Molecular Formula: C₉H₁₀ClF₂NO₂
- Applications: Potential intermediate for fluorinated pharmaceuticals, such as kinase inhibitors.
Aromatic Fluorinated Analogues
Ethyl 2-[(2,4-difluorophenyl)amino]acetate
- Molecular Formula: C₁₀H₁₁F₂NO₂
- Key Features : Difluorophenyl group increases steric bulk and electronic effects, altering reactivity in cross-coupling reactions.
- Structural Data: Crystallographic studies reveal a planar aromatic ring and hydrogen-bonding interactions involving the amino group.
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate (CAS 1019554-28-9)
- Molecular Formula: C₁₀H₁₂FNO₂
- Key Features : Benzylamine substitution enhances lipophilicity, making it suitable for blood-brain barrier penetration.
- Applications : Probable precursor in CNS-targeting drug candidates.
Ester Variants and Functional Group Modifications
Ethyl 2-bromo-2,2-difluoroacetate (CAS 667-27-6)
Methyl 2-((4-fluoro-2-nitrobenzyl)amino)acetate (CAS 1174568-42-3)
- Molecular Formula : C₁₀H₁₁FN₂O₄
- Key Features : Nitro group introduces redox-active functionality, enabling applications in prodrug design.
- Synthesis : Multi-step routes involving reductive amination and esterification.
Comparative Data Table
*Hypothetical structure inferred from analogs.
Key Findings and Implications
Fluorination Impact: The 2,2-difluoroethyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, as seen in related compounds like Ethyl 2-[(2,4-difluorophenyl)amino]acetate.
Ester Group Influence : Methyl esters generally exhibit higher volatility and lower lipophilicity than ethyl esters, affecting bioavailability and synthetic handling.
Synthetic Flexibility: Nitro- and bromo-substituted analogs (e.g., Methyl 2-((4-fluoro-2-nitrobenzyl)amino)acetate) highlight the versatility of fluorinated acetates in multi-step syntheses.
Biological Activity
Methyl 2-[(2,2-difluoroethyl)amino]acetate (MDEA) is a compound of significant interest in biological and pharmaceutical research due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MDEA is characterized by the presence of a difluoroethyl group attached to an amino acetate moiety. This structure enhances its lipophilicity and potential biological activity, making it a valuable candidate for various applications in medicinal chemistry.
Synthesis Methods
The synthesis of MDEA typically involves the reaction of methyl chloroacetate with 2,2-difluoroethylamine. The reaction is conducted under basic conditions using sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution. The final product can be isolated as a hydrochloride salt to improve solubility and stability for biological assays .
MDEA's mechanism of action is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to act as both an inhibitor and activator of various biological pathways. The difluoroethyl group contributes to its binding affinity and selectivity towards certain targets .
Pharmacological Effects
- Enzyme Inhibition : MDEA has been investigated for its role in inhibiting key enzymes involved in metabolic pathways. For instance, it has demonstrated inhibitory effects on tyrosinase, an enzyme critical for melanin production, suggesting potential applications in treating hyperpigmentation disorders .
- Antioxidant Activity : Research indicates that MDEA exhibits antioxidant properties, which may help mitigate oxidative stress-related cellular damage. This activity was assessed through various assays measuring reactive oxygen species (ROS) scavenging capabilities .
- Antimicrobial Properties : Preliminary studies suggest that MDEA may possess antimicrobial activity, although further research is needed to elucidate its efficacy against specific pathogens .
Study 1: Tyrosinase Inhibition
A study evaluated the inhibitory effects of MDEA on tyrosinase activity in B16F10 murine melanoma cells. The results indicated that MDEA significantly reduced tyrosinase activity in a concentration-dependent manner without exhibiting cytotoxicity at lower concentrations. This suggests its potential use as a therapeutic agent for skin disorders related to melanin overproduction .
Study 2: Antioxidant Efficacy
In another investigation, MDEA's antioxidant capacity was assessed using DCFH-DA fluorescence assays. The compound demonstrated significant ROS scavenging activity comparable to established antioxidants, supporting its potential application in formulations aimed at reducing oxidative damage in cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| MDEA | MDEA Structure | Enzyme inhibition, antioxidant | Difluoroethylamine moiety enhances lipophilicity |
| Ethyl 2-[(2,2-difluoroethyl)amino]acetate | Similar structure with ethyl group | Lower enzyme inhibition | Less lipophilic |
| Methyl 2-[(2,2-difluoroethyl)amino]propanoate | Propanoate instead of acetate | Similar biological activities | Different ester group |
Q & A
Q. What are the common synthetic routes for Methyl 2-[(2,2-difluoroethyl)amino]acetate, and what purification methods are recommended?
- Methodological Answer : The synthesis typically involves a two-step process: (1) esterification of 2,2-difluoroethylamine with a protected acetic acid derivative, followed by (2) deprotection and methylation. For example, analogous routes for ethyl aminoacetates (e.g., Ethyl 2-[(2,4-difluorophenyl)amino]acetate) employ nucleophilic substitution or coupling reactions under mild acidic conditions . Purification often uses column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Monitoring by TLC and NMR ensures intermediate purity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in airtight, amber glass containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester and amine groups. Stability tests on similar fluoroacetates (e.g., 2,2-Difluoroethyl acetate) indicate degradation <5% over 12 months under these conditions. Use desiccants to minimize moisture absorption. Always conduct FT-IR or LC-MS before experimental use to confirm integrity .
Advanced Research Questions
Q. How do fluorine atoms influence the spectroscopic characterization of this compound, and how can contradictions in NMR data be resolved?
- Methodological Answer : Fluorine’s electronegativity induces deshielding in adjacent protons, complicating ¹H NMR interpretation. For example, the –CH₂– group adjacent to –NH– may split into a triplet due to coupling with two fluorine atoms (²J~12 Hz). Discrepancies between calculated and observed shifts can arise from solvent polarity or conformational dynamics. Use ¹⁹F NMR (referencing CFCl₃) and 2D COSY/HSQC to resolve ambiguities. X-ray crystallography (e.g., as in Ethyl 2-[(2,4-difluorophenyl)amino]acetate structures) provides definitive stereochemical validation .
Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level effectively predicts reaction pathways. For instance, the electron-withdrawing –CF₂ group lowers the LUMO energy of the carbonyl, enhancing electrophilicity. Solvent effects (e.g., DMSO) can be modeled using the Polarizable Continuum Model (PCM). Validate predictions with kinetic studies (e.g., monitoring by HPLC) and compare with analogous trifluoromethylation reagents (e.g., Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate) .
Q. How can researchers address discrepancies in biological activity data for this compound derivatives in enzyme inhibition assays?
- Methodological Answer : Contradictions may arise from assay conditions (pH, ionic strength) or impurity interference. Standardize protocols using LC-MS to verify compound purity (>98%) and control buffer systems (e.g., Tris-HCl at pH 7.4). Perform dose-response curves with triplicate measurements and use statistical tools (e.g., ANOVA with Tukey post-hoc) to identify outliers. Cross-validate with isothermal titration calorimetry (ITC) for binding affinity quantification .
Key Notes
- Synthesis Optimization : Replace traditional solvents (DCM) with cyclopentyl methyl ether (CPME) for greener synthesis .
- Safety : Use gloveboxes for handling due to potential amine toxicity (LD50 ~200 mg/kg in rodents; extrapolated from ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
